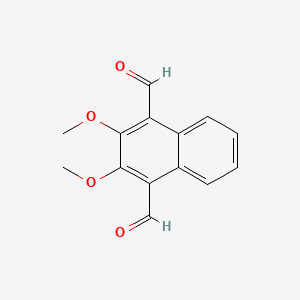

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

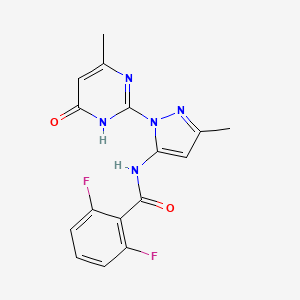

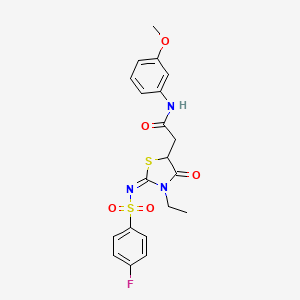

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde (DMNDC) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a yellow-colored solid that is soluble in organic solvents and has a molecular weight of 246.26 g/mol. DMNDC is a derivative of naphthalene, an aromatic hydrocarbon that is widely used in organic chemistry. DMNDC is a versatile compound that can be used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent dye, and as a biomarker for various biological processes.

Applications De Recherche Scientifique

Molecular Synthesis and Chemical Reactions

- The compound's structural components serve as crucial intermediates in the synthesis of zwitterionic compounds, demonstrating significant intramolecular and intermolecular interactions including hydrogen bonding and π–π interactions. This highlights its utility in creating complex molecular structures (Shahid et al., 2015).

- It reacts readily with benzoyl or pivaloyl chloride, indicating its reactivity and potential in synthesizing diverse molecular frameworks. This reactivity is promoted by electron donation, akin to amide properties (Wannebroucq et al., 2016).

Cycloaddition Reactions

- The molecule participates in cycloaddition reactions, facilitating the synthesis of complex organic compounds. This includes reactions with benzyne to afford cycloadducts, illustrating its role in forming new chemical bonds and frameworks (Piggott & Wege, 1998).

Synthetic Routes and Applications

- A detailed synthetic route involving formylation and subsequent methylation to derive 1,4,8-trimethoxy-2-naphthalenecarbaldehyde showcases the compound's versatility in organic synthesis and the development of novel synthetic methods (Tanoue et al., 1989).

Vanadium(II)-Assisted Cross-Coupling

- Utilized in the synthesis of dl-Shikonin through Vanadium(II)-assisted cross-coupling, indicating its critical role in complex organic syntheses and the development of natural product analogs (Torii et al., 1995).

Luminescence and Molecular Interactions

- The formation of acetato-bridged dinuclear complexes with cyclopalladated complexes of perylene imine demonstrates its application in creating materials with unique luminescent properties and molecular architectures (Lentijo et al., 2011).

Propriétés

IUPAC Name |

2,3-dimethoxynaphthalene-1,4-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13-11(7-15)9-5-3-4-6-10(9)12(8-16)14(13)18-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDNDIAEIOGORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C(=C1OC)C=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)

![2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol](/img/structure/B2717984.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2717988.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2717989.png)

![3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2717990.png)

![2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2717993.png)